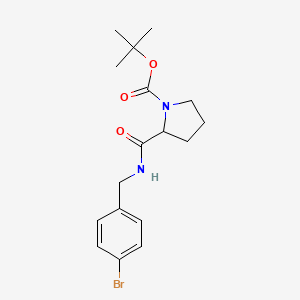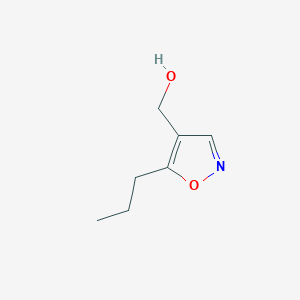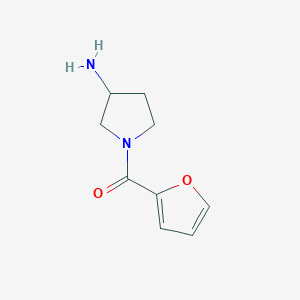
1-(Furan-2-carbonil)pirrolidin-3-amina
Descripción general
Descripción
1-(Furan-2-carbonyl)pyrrolidin-3-amine, also known as FPCA, is a chemical compound that has recently been studied for its potential applications in scientific research. FPCA is a heterocyclic amine, which means that it contains a nitrogen atom surrounded by a ring of atoms. This compound has several interesting properties, such as its ability to act as a catalyst and its ability to be used in a variety of chemical reactions. In addition, FPCA has been found to have potential applications in the fields of medicine, biotechnology, and agriculture.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los compuestos que incorporan los anillos de furano y 1,3,4-tiadiazol han mostrado una actividad anticancerígena significativa . En un estudio, se sintetizaron nuevas hidrazonas de azúcar que incorporaban sistemas de anillos de furano y/o 1,3,4-tiadiazol. Se estudió la actividad anticancerígena de los compuestos sintetizados frente a células de carcinoma hepático humano (HepG-2) y células epiteliales pigmentadas de retina normal humana (RPE-1). Los compuestos con valores de IC 50 cercanos a los del fármaco de referencia doxorrubicina mostraron una alta actividad .
Actividad Antibacteriana
Los compuestos que contienen furano presentan una amplia gama de características biológicas y farmacológicas ventajosas y, como resultado, se han utilizado como medicamentos en varias áreas de enfermedades distintas . Los derivados del furano han ocupado un lugar especial en el ámbito de la química medicinal. Debido a la notable eficacia terapéutica de los medicamentos relacionados con el furano, los químicos medicinales se han inspirado para crear numerosos agentes antibacterianos innovadores .
Actividad Antifúngica
Los derivados del furano también han mostrado una actividad antifúngica significativa . El núcleo de furano es una técnica de síntesis esencial en la búsqueda de nuevos fármacos. Los compuestos basados en furano se han utilizado para el tratamiento de diversas infecciones fúngicas .
Actividad Antiviral
Se ha descubierto que los derivados del furano exhiben propiedades antivirales . El núcleo de furano se ha incorporado a una serie de fármacos antivirales, lo que ofrece una amplia gama de perspectivas en el campo de la química orgánica y la química medicinal .
Mecanismo De Acción
Mode of Action
- likely binds to its target through specific molecular interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
- The furan ring in the compound may play a crucial role in its binding affinity, as furans are known for their diverse biological activities .
Análisis Bioquímico
Biochemical Properties
1-(Furan-2-carbonyl)pyrrolidin-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity with an IC50 value in the range of 1–8 µM . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of 1-(Furan-2-carbonyl)pyrrolidin-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of COX-2 enzymes, which play a critical role in the inflammatory response . By inhibiting COX-2, 1-(Furan-2-carbonyl)pyrrolidin-3-amine can reduce inflammation and modulate the expression of genes involved in the inflammatory pathway.
Molecular Mechanism
At the molecular level, 1-(Furan-2-carbonyl)pyrrolidin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2 enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it may influence other molecular pathways by modulating the activity of various proteins and enzymes involved in cellular signaling and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Furan-2-carbonyl)pyrrolidin-3-amine have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 1-(Furan-2-carbonyl)pyrrolidin-3-amine can lead to sustained inhibition of COX-2 activity and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 1-(Furan-2-carbonyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential damage to tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.
Metabolic Pathways
1-(Furan-2-carbonyl)pyrrolidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with cellular targets, influencing metabolic flux and altering metabolite levels within cells.
Transport and Distribution
The transport and distribution of 1-(Furan-2-carbonyl)pyrrolidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its overall efficacy and duration of action.
Subcellular Localization
1-(Furan-2-carbonyl)pyrrolidin-3-amine exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.
Propiedades
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8/h1-2,5,7H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSIOHGSHGSZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)
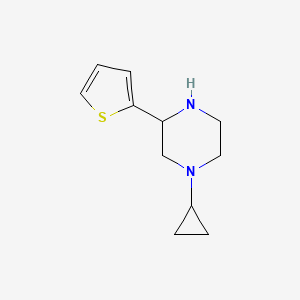
![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)


![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)
![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid](/img/structure/B1468351.png)
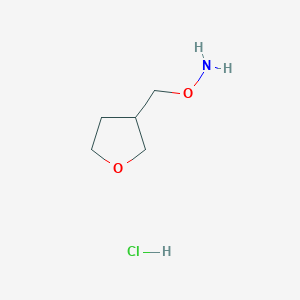
![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)
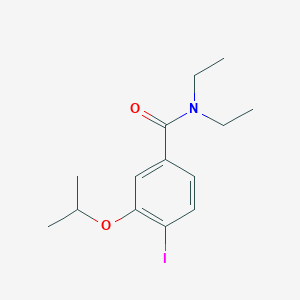
![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)
